1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced technologies such as microreactors to control reaction parameters precisely, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the case of its use as an intermediate for Velpatasvir, it acts by inhibiting the NS5A protein in hepatitis C virus, thereby preventing viral replication . The compound’s structure allows it to bind effectively to its target, disrupting the normal function of the protein.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid: This compound has a similar structure but includes a trifluoromethyl group, which can alter its reactivity and applications.
(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Another related compound with different functional groups, leading to distinct chemical properties and uses.
Uniqueness
1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemical products .
Biological Activity
1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative notable for its structural complexity and potential biological applications, particularly in anticoagulant therapy. This compound serves as a crucial intermediate in the synthesis of direct Factor Xa inhibitors, including eribaxaban, which are vital in preventing thrombus formation in clinical settings.
Chemical Structure and Properties
The molecular formula of the compound is C11H19NO5, with a molecular weight of approximately 245.28 g/mol. The compound features several functional groups, including a tert-butoxycarbonyl group and a methoxy group, which contribute to its unique reactivity and biological interactions. The pyrrolidine ring adopts an envelope conformation, influencing its binding affinity to target proteins involved in coagulation pathways.
Property | Value |
---|---|
Molecular Formula | C11H19NO5 |
Molecular Weight | 245.28 g/mol |
CAS Number | 83623-93-2 |
PubChem CID | 15222288 |
Anticoagulant Properties
The primary biological activity of this compound is its role as an intermediate in the synthesis of anticoagulants. Research indicates that compounds derived from this structure exhibit significant binding affinity to Factor Xa, an essential component in the coagulation cascade.
Binding Studies
Studies utilizing techniques such as surface plasmon resonance have demonstrated that derivatives of this compound can effectively inhibit thrombin generation, making them promising candidates for anticoagulant therapy. The structural modifications allow for enhanced interaction with target proteins, increasing efficacy.
Case Studies
- Synthesis of Derivatives : A study highlighted the synthesis of various derivatives based on this compound, which were evaluated for their biological activity against thrombin and Factor Xa. The results indicated that certain modifications led to improved anticoagulant properties compared to the parent compound.
- Chiral Separation : Research focused on the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid demonstrated its potential as an important intermediate for anti-HCV drugs like Velpatasvir. The study emphasized the necessity of optimizing synthetic routes to enhance yield and purity while minimizing environmental impact .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding modes of this compound and its derivatives with Factor Xa. These studies utilized Gaussian calculations to model interactions, providing insights into how structural variations influence biological activity .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their unique aspects and biological activities.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-N-acetyl-4-methoxypyrrolidine-2-carboxylic acid | Acetylated pyrrolidine | Different functionalization affecting reactivity |
(R)-N-tert-butoxycarbonyl-pyrrolidine derivatives | Variations in substituents on the ring | Diverse biological activities based on substitutions |
(2R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-2-carboxylic acid | Benzyloxy group and fluorine atom | Increased lipophilicity due to the benzyloxy group |
Properties
Molecular Formula |
C14H25NO5 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-9(2)14(11(16)17)7-10(19-6)8-15(14)12(18)20-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,16,17) |
InChI Key |
FDKDATNKLWZWCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC(CN1C(=O)OC(C)(C)C)OC)C(=O)O |
Origin of Product |
United States |
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